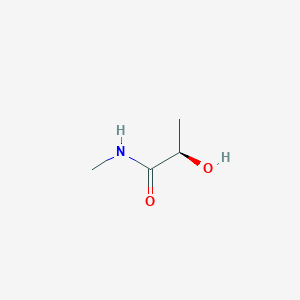

(2R)-2-hydroxy-N-methylpropanamide

Descripción

(2R)-2-Hydroxy-N-methylpropanamide (IUPAC name: (2R)-2-hydroxy-N-methylpropanamide) is a chiral amide derivative characterized by a three-carbon backbone with a hydroxyl (-OH) group at the second carbon (R-configuration) and a methyl-substituted amide group (-CONHCH₃). Its molecular formula is C₅H₁₁NO₂, with a molecular weight of 117.15 g/mol.

The compound’s stereochemistry and functional groups contribute to its physicochemical properties, including polarity, hydrogen-bonding capacity, and solubility in polar solvents.

Propiedades

IUPAC Name |

(2R)-2-hydroxy-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(6)4(7)5-2/h3,6H,1-2H3,(H,5,7)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWQAQKMWJQTQU-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133930-09-3 | |

| Record name | (2R)-2-hydroxy-N-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-N-methylpropanamide typically involves the reaction of ®-2-hydroxypropanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:

Starting Materials: ®-2-hydroxypropanoic acid and methylamine.

Reaction Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature to prevent racemization.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (2R)-2-hydroxy-N-methylpropanamide.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-hydroxy-N-methylpropanamide may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-hydroxy-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation can yield ®-2-oxopropanoic acid.

- Reduction can produce ®-2-hydroxy-N-methylpropylamine.

- Substitution can result in compounds like ®-2-chloro-N-methylpropanamide.

Aplicaciones Científicas De Investigación

(2R)-2-hydroxy-N-methylpropanamide has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mecanismo De Acción

The mechanism by which (2R)-2-hydroxy-N-methylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and amide groups play crucial roles in these interactions, often forming hydrogen bonds or participating in other non-covalent interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substitution on the Amide Nitrogen

(a) N-Methoxy-N-methyl vs. N-Methyl Substituents

- This compound may exhibit enhanced solubility in aqueous media compared to the target compound .

(b) N-Cyclopropyl vs. N-Methyl Substituents

- (2R)-N-Cyclopropyl-2-(4-hydroxyphenoxy)propanamide (C₁₂H₁₅NO₃, MW 221.25): The cyclopropyl group introduces rigidity and lipophilicity, likely enhancing membrane permeability. The 4-hydroxyphenoxy substituent further increases aromatic interactions, making this compound suitable for targeting hydrophobic binding pockets in enzymes .

(c) N-Phenyl Substituents

- The thiol (-SH) group at carbon-2 introduces redox activity, contrasting with the hydroxyl group’s hydrogen-bonding role in the target compound .

Functional Group Variations at Carbon-2

(a) Hydroxyl vs. Amino Groups

- (2R)-2-Amino-N-methoxy-N-methylpropanamide: The amino group (pKa ~9–10) confers basicity, enabling salt formation under acidic conditions. This contrasts with the hydroxyl group (pKa ~15–16), which remains protonated in physiological conditions, affecting solubility and reactivity .

(b) Thioamide vs. Amide

Bulky and Aromatic Substituents

- Such modifications are common in drug design to enhance target specificity .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | MW (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| (2R)-2-Hydroxy-N-methylpropanamide | C₅H₁₁NO₂ | 117.15 | -OH (C2), -CONHCH₃ | High polarity, chiral center |

| (2R)-2-Amino-N-methoxy-N-methylpropanamide | C₅H₁₂N₂O₂ | 132.16 | -NH₂ (C2), -CON(OCH₃)CH₃ | Enhanced solubility, basicity |

| (2R)-N-Cyclopropyl-2-(4-hydroxyphenoxy)propanamide | C₁₂H₁₅NO₃ | 221.25 | -CONHC₃H₅, 4-hydroxyphenoxy | Lipophilic, aromatic interactions |

| 2-(4-Methoxybenzenethio)propanamide | C₁₀H₁₃NO₂S | 211.28 | -SC₆H₄OCH₃, -CONH₂ | Thioamide, redox-active |

| (2R)-N,3-Diphenyl-2-sulfanylpropanamide | C₁₅H₁₅NOS | 265.35 | -SH (C2), -CONHC₆H₅, C₆H₅ (C3) | Steric bulk, π-π stacking |

Research Findings and Implications

- Steric Effects : Bulky N-substituents (e.g., cyclopropyl, phenyl) improve membrane permeability but may reduce metabolic clearance rates .

- Hydrogen Bonding: Hydroxyl and amino groups enhance solubility but limit blood-brain barrier penetration compared to thioamides or lipophilic derivatives .

- Chirality : The R-configuration in the target compound and analogs is critical for enantioselective interactions in biological systems, as seen in related chiral amides .

Notes

- Availability : (2R)-2-Hydroxy-N-methylpropanamide is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or scalability .

- Contradictions : While thioamides are generally less stable, specific derivatives (e.g., 2-(4-methoxybenzenethio)propanamide) may exhibit tailored stability under controlled conditions .

This analysis integrates structural, functional, and physicochemical comparisons to guide applications in medicinal chemistry and materials science. Further experimental studies are recommended to validate inferred properties.

Actividad Biológica

(2R)-2-hydroxy-N-methylpropanamide, a chiral amide compound, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula of (2R)-2-hydroxy-N-methylpropanamide is CHNO\ and it features a hydroxyl group (-OH) and an amide group (-C(=O)N). These functional groups are crucial for its biological interactions.

The biological activity of (2R)-2-hydroxy-N-methylpropanamide is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl and amide groups facilitate hydrogen bonding and other non-covalent interactions, which can influence biochemical pathways in living organisms.

Key Mechanisms:

- Enzyme-Substrate Interactions : The compound can act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways involved in various physiological processes.

Biological Activity

Research indicates that (2R)-2-hydroxy-N-methylpropanamide exhibits several biological activities:

- Antimicrobial Activity : Some studies have reported its effectiveness against certain bacterial strains, suggesting potential use in developing antimicrobial agents.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : Preliminary research suggests it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative disorders.

1. Antimicrobial Efficacy

A study evaluated the antimicrobial properties of (2R)-2-hydroxy-N-methylpropanamide against various pathogens. Results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

2. Anti-inflammatory Research

In a preclinical model of arthritis, (2R)-2-hydroxy-N-methylpropanamide significantly reduced markers of inflammation compared to control groups. This suggests its potential utility in managing inflammatory conditions.

3. Neuroprotective Studies

Research investigating the neuroprotective effects of this compound found that it could mitigate cell death in neuronal cultures exposed to oxidative stressors. This opens avenues for further exploration in neurodegenerative disease therapies.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anti-inflammatory | Reduction in inflammation markers in arthritis models | |

| Neuroprotective | Mitigation of oxidative stress-induced cell death |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.